molecular formula C21H21NO6S B285003 METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B285003
M. Wt: 415.5 g/mol
InChI Key: DXOZHSXHAPSCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, sulfonylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and sulfonylated aromatic compounds. Examples are:

  • METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
  • 2-Methyl-1-benzofuran-3-carboxylate
  • 2,4-Dimethylphenyl sulfone .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H21NO6S/c1-12-6-9-19(13(2)10-12)29(25,26)22(15(4)23)16-7-8-18-17(11-16)20(14(3)28-18)21(24)27-5/h6-11H,1-5H3

InChI Key

DXOZHSXHAPSCKH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C

Origin of Product

United States

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